4-Acetamidophenyl 4-acetamidobenzenesulfonate
Description
Properties
IUPAC Name |
(4-acetamidophenyl) 4-acetamidobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-13-3-7-15(8-4-13)23-24(21,22)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZANSPIWKELIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Acetanilide
The most common method for synthesizing 4-acetamidobenzenesulfonyl chloride involves chlorosulfonation of acetanilide using chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution, where the acetamide group directs sulfonation to the para position.
Procedure :
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Acetanilide (2.7 g) is dissolved in chlorosulfonic acid (8.0 mL) at 10–15°C, followed by heating to 70–80°C for 20 minutes.
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The reaction mixture is quenched on ice, yielding a precipitate of 4-acetamidobenzenesulfonyl chloride after filtration and washing.
Key Improvements :
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Continuous Flow Methods : Microchannel reactors enable precise temperature control (10–40°C for sulfonation, 60–100°C for chlorination), improving yield (up to 95%) and reducing byproducts.
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Additives : Phosphorus pentachloride enhances chlorination efficiency by converting sulfonic acid intermediates into sulfonyl chlorides.
Mechanistic Insights :
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Sulfonation occurs via SO₃ electrophile formation, followed by chloride substitution under excess chlorosulfonic acid.
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Steric and electronic effects of the acetamide group ensure para-selectivity.
Esterification to 4-Acetamidophenyl 4-Acetamidobenzenesulfonate
Reaction of Sulfonyl Chloride with 4-Acetamidophenol
The sulfonate ester is formed by nucleophilic acyl substitution between 4-acetamidobenzenesulfonyl chloride and 4-acetamidophenol in the presence of a base.
Procedure :
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Base Selection : Pyridine or sodium bicarbonate is used to neutralize HCl generated during the reaction.
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Solvent Systems : Anhydrous dichloromethane or DMF ensures minimal hydrolysis of the sulfonyl chloride.
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Conditions : Reactions are conducted at 70–80°C for 2–4 hours, achieving yields of 85–92%.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base (Pyridine) | 1.1 equivalents | Maximizes HCl scavenging |
| Temperature | 75°C | Balances rate and decomposition |
| Solvent (DMF) | Anhydrous | Prevents hydrolysis |
Side Reactions :
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol/water (3:1), yielding white crystals with >98% purity.
Spectroscopic Confirmation
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IR Spectroscopy : Peaks at 1,700 cm⁻¹ (C=O stretch), 1,180–1,160 cm⁻¹ (S=O asymmetric stretch).
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¹H NMR (DMSO-d₆) : δ 2.1 (s, 6H, CH₃), 7.6–8.1 (m, 8H, aromatic).
Comparative Analysis of Synthetic Routes
Batch vs. Continuous Flow Synthesis
Cost and Scalability
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Batch Synthesis : Lower equipment costs but higher labor and time requirements.
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Continuous Flow : Higher initial investment but superior scalability and consistency.
Mechanistic and Kinetic Considerations
Esterification Kinetics
Solvolysis Risks
Industrial Applications and Regulatory Insights
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 4-acetamidobenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The acetamido groups can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Acetanilide + Chlorosulfonic Acid | 35-45°C for 2 hours | p-Acetamidobenzenesulfonic Acid | 98.8% |
| 2 | p-Acetamidobenzenesulfonic Acid + Carbonyl Chloride | 38-45°C for 2 hours | p-Acetamidobenzenesulfonyl Chloride | 92.5% |
Chemistry
In organic chemistry, 4-acetamidophenyl 4-acetamidobenzenesulfonate serves as a crucial intermediate for synthesizing more complex molecules. It is used in various reactions including oxidation, reduction, and substitution to create nitro derivatives, sulfide derivatives, and halogenated compounds.
Biology
The compound has shown potential in biological applications, particularly in enzyme inhibition studies. For instance, it has been utilized in the design of novel antibacterial agents targeting NAD biosynthesis inhibitors. In studies involving Mycobacterium tuberculosis (Mtb), derivatives of this compound demonstrated significant inhibitory activity against the enzyme NadE with IC50 values indicating moderate potency .
| Compound | Target | IC50 (μM) | MIC (μg/mL) |
|---|---|---|---|
| Parent Compound | Mtb NadE | 1000 | 100 |
| Optimized Compound (4f) | Mtb NadE | 90 | 19 |
Industry
In industrial applications, this compound is employed in the production of specialty chemicals and materials with unique properties. Its ability to form hydrogen bonds with amino acid residues enhances its utility in developing new materials and coatings that require specific interactions at the molecular level.
Case Study 1: Antibacterial Activity
A study investigated the structure-activity relationship (SAR) of various derivatives of this compound against Mtb. The findings indicated that modifications to the phenyl ring significantly impacted the antibacterial potency, with some derivatives exhibiting up to a tenfold increase in activity compared to the parent compound .
Case Study 2: Enzyme Inhibition Mechanism
Research focused on understanding how these compounds interact with enzymes at a molecular level. It was found that the acetamido groups could effectively inhibit enzyme activity by forming stable complexes with active site residues, demonstrating potential for developing selective inhibitors for therapeutic applications .
Mechanism of Action
The mechanism of action of 4-acetamidophenyl 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets. The acetamido groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The sulfonate group can interact with positively charged sites on proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 4-acetamidophenyl 4-acetamidobenzenesulfonate with structurally or functionally analogous compounds, focusing on synthesis, reactivity, biological activity, and physicochemical properties.
Sulfonate Esters: Structural and Functional Analogues
4-Acetamidophenyl 4-methylbenzenesulfonate (Compound 14)
- Structure : Features a tosyl (4-methylbenzenesulfonate) group instead of a second 4-acetamidophenyl group.
- Synthesis : Synthesized via tosylation of N-(4-hydroxyphenyl)acetamide with an 86% yield using dichloromethane as the solvent .
- Reactivity : The tosyl group is a better leaving group compared to acetamidophenyl, making this compound more reactive in nucleophilic substitution reactions.
4-Acetamidophenyl 2-acetoxybenzoate
- Structure : Contains an acetoxybenzoate ester group instead of a sulfonate bridge.
- Applications : Used industrially, with a safety profile indicating moderate stability under standard conditions (CAS 5003-48-5) .
- Hydrolysis : Likely undergoes faster hydrolysis than sulfonate esters due to the ester’s lower bond dissociation energy.
Thiazole and Thiadiazole Derivatives
- N-(4-Acetamidophenyl)-N'-phenylthiourea Derivatives
- Structure : Incorporates a thiourea linkage instead of a sulfonate bridge.
- Biological Activity : These derivatives exhibit cytotoxicity against cancer cell lines (HepG2, MCF-7) due to the acetamidophenyl group’s role in enhancing cellular uptake .
- Comparison : Unlike the sulfonate ester, the thiourea derivatives show direct anticancer effects, suggesting that the sulfonate bridge may reduce cytotoxicity in favor of substrate utility.
Antioxidant and Enzyme Potentiators
- 3-[(4-Acetamidophenyl)(carbamothioyl)amino]propanoic Acid (Compound 4) Structure: Combines acetamidophenyl with a carbamothioyl-amino propanoic acid moiety. Antioxidant Activity: Exhibits 49.36% DPPH radical scavenging, outperforming BHT (45.14%) .
- MBX3132 (Pyranopyridine-Based EPI) Structure: Contains a 4-acetamidophenyl group linked to a morpholinyl moiety. Potency: Demonstrates enhanced enzymatic inhibition (IC₅₀ = 0.1 µM) compared to analogues without the acetamidophenyl group, highlighting the group’s role in target binding .
Metabolites and Prodrugs
- 4-Acetamidophenyl β-D-Glucuronide and Sulfate Structure: Metabolites of acetaminophen, featuring glucuronide or sulfate conjugates.
Data Table: Key Comparisons
Key Findings and Implications
Structural Flexibility : The 4-acetamidophenyl group enhances biological activity in multiple contexts (e.g., enzyme inhibition, antioxidant effects) but requires careful pairing with functional groups (e.g., sulfonate vs. thiourea) to optimize desired properties.
Reactivity Trends : Sulfonate esters like this compound exhibit higher stability compared to acetate or benzoate esters, making them suitable for prolonged enzymatic assays .
Biological Trade-offs : While thiourea derivatives show direct cytotoxicity, sulfonate esters may serve better as prodrugs or substrates due to their controlled release profiles.
Biological Activity
4-Acetamidophenyl 4-acetamidobenzenesulfonate is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of two acetamido groups attached to phenyl rings, with a sulfonate moiety that enhances its solubility and biological interactions. Its chemical structure can be represented as follows:
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar sulfonamide compounds have been shown to inhibit enzymes such as NAD biosynthesis pathways in Mycobacterium tuberculosis (Mtb) by binding to specific active sites, modulating their activity and potentially leading to cell death .
- Antimicrobial Activity : The compound exhibits antimicrobial properties, particularly against Gram-positive bacteria, which may be attributed to its ability to interfere with bacterial metabolic pathways .
Biological Activity Data
Recent studies have illustrated the compound's effectiveness against various pathogens. The following table summarizes key findings regarding its biological activity:
| Activity | Target Pathogen | IC₅₀ (μM) | MIC (μg/mL) |
|---|---|---|---|
| Enzyme Inhibition | Mtb NadE | 90 | 19 |
| Antimicrobial Activity | Bacillus anthracis | 6.4 | 100 |
| General Antibacterial | Various strains | 1000 | 19-100 |
Case Studies
- Antitubercular Activity : A study focused on the inhibition of Mtb NadE, revealing that compounds structurally similar to this compound could significantly inhibit the enzyme, demonstrating a potential pathway for developing new antitubercular drugs .
- Structure-Activity Relationship (SAR) : Research into the SAR of related sulfonamides indicated that modifications in the phenyl ring could enhance potency against specific bacterial strains while maintaining low toxicity profiles .
- Prodrug Development : The compound has been investigated as a prodrug, enhancing its solubility and permeability for better therapeutic efficacy in cancer treatments. This approach aims to exploit the tumor microenvironment for targeted delivery .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : Enhanced solubility due to the sulfonate group increases bioavailability.
- Distribution : The lipophilicity of the acetamido groups allows for effective tissue penetration.
- Metabolism : Metabolized primarily in the liver; potential for drug-drug interactions should be considered.
- Excretion : Primarily eliminated via renal pathways.
Toxicological assessments indicate that while the compound shows promise, further studies are necessary to evaluate long-term effects and safety profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-acetamidophenyl 4-acetamidobenzenesulfonate, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via sulfonylation reactions. A common approach involves reacting 4-acetamidophenol with 4-acetamidobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key factors affecting yield include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 molar ratio of phenol to sulfonyl chloride), and solvent polarity (dichloromethane or tetrahydrofuran preferred for solubility and reactivity) . Side products such as disulfonates may form if excess sulfonyl chloride is used, necessitating purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR verify acetamide and sulfonate functional groups. For example, the acetamide protons resonate at δ 2.1–2.3 ppm, while aromatic protons appear at δ 7.3–8.1 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis (as in sulfonamide analogs) confirms bond lengths (e.g., S–O bonds ≈ 1.43 Å) and dihedral angles between aromatic rings, which influence molecular packing .
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) validates the molecular ion peak (CHNOS, exact mass 364.083 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across enzyme inhibition assays?
- Methodological Answer : Discrepancies often arise from assay conditions (pH, temperature, co-solvents) or enzyme isoforms. To address this:
- Replicate Studies : Perform assays in triplicate under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Enzyme Source : Compare inhibition profiles across purified isoforms (e.g., serine protease vs. cysteine protease) to identify selectivity .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .
- Data Table :
| Enzyme Type | IC (μM) | Assay Conditions | Reference |
|---|---|---|---|
| Serine Protease A | 12.3 ± 1.2 | pH 7.4, 37°C | |
| Serine Protease B | 45.7 ± 3.8 | pH 6.8, 25°C |
Q. What experimental design strategies optimize the study of this compound’s stability under varying environmental conditions?
- Methodological Answer : Employ a factorial design to evaluate degradation pathways:
- Variables : Temperature (4°C, 25°C, 40°C), pH (4.0, 7.4, 9.0), and light exposure (dark vs. UV light).
- Response Metrics : Monitor hydrolysis (HPLC retention time shifts) and sulfonate group stability (FTIR at 1180 cm) .
- Statistical Analysis : Use ANOVA to identify significant factors (e.g., pH > temperature in hydrolytic degradation) .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonate group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
- Transition State Analysis : Simulate reaction pathways (e.g., sulfonate ester formation) using Gaussian 16 to identify energy barriers and optimize catalysts .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential sulfonate dust aerosolization .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
Theoretical Frameworks
Q. How does the electronic structure of this compound influence its intermolecular interactions in crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
